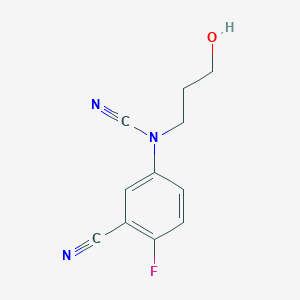
(3-Cyano-4-fluorophenyl)-(3-hydroxypropyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyano-4-fluorophenyl)-(3-hydroxypropyl)cyanamide is a useful research compound. Its molecular formula is C11H10FN3O and its molecular weight is 219.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(3-Cyano-4-fluorophenyl)-(3-hydroxypropyl)cyanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and implications for therapeutic applications, drawing on diverse research findings.
Synthesis
The synthesis of this compound can be achieved through multicomponent reactions. These reactions allow for the efficient assembly of complex molecules with potential pharmaceutical applications. For instance, similar synthetic strategies have been employed to create other active pharmaceutical ingredients, demonstrating the versatility of such approaches in drug development .
Synthetic Route Example
- Starting Materials : 3-Cyano-4-fluorobenzaldehyde and 3-hydroxypropylamine.
- Reagents : Trifluoroacetic acid for deprotection and trimethylsilyl cyanide for the cyanamide formation.
- Yield : The synthetic process typically yields a mixture of diastereomers, which can be further purified.
The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors that are crucial in disease pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For example, it has shown promise in inhibiting proliferation in breast cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Cytotoxicity | Breast Cancer Cells | Inhibition of growth | |
| Enzyme Inhibition | Specific Kinases | Reduced activity | |
| Antiviral Activity | HIV Protease | Inhibition |
Case Study 1: Anti-Cancer Activity
A study conducted on breast cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. This finding positions the compound as a potential candidate for further development as an anti-cancer agent.
Case Study 2: Antiviral Potential
Another investigation focused on the antiviral properties of the compound against HIV. Using MT-4 cells, researchers found that it inhibited HIV replication more effectively than some existing therapies, suggesting a new avenue for HIV treatment development .
Research Findings and Implications
Recent research highlights the importance of structure-activity relationships (SAR) in optimizing the efficacy of this compound. Modifications to its chemical structure have been shown to enhance its biological activity significantly. For instance, introducing additional functional groups can improve binding affinity to target proteins and increase solubility in biological systems.
Future Directions
Given its promising biological profile, future research should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Toxicology Assessments : To evaluate safety profiles before clinical trials.
- Mechanistic Studies : To elucidate the precise molecular pathways affected by the compound.
Propriétés
IUPAC Name |
(3-cyano-4-fluorophenyl)-(3-hydroxypropyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-11-3-2-10(6-9(11)7-13)15(8-14)4-1-5-16/h2-3,6,16H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJIKLBMBGFIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCCO)C#N)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














